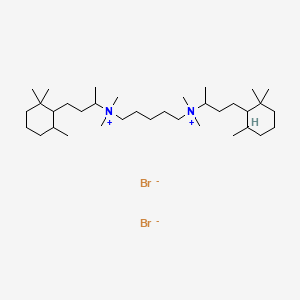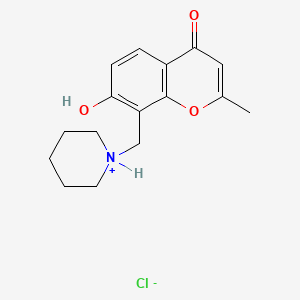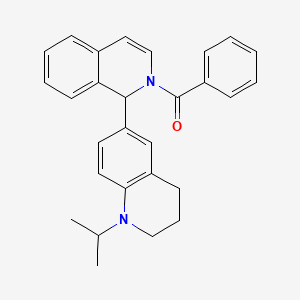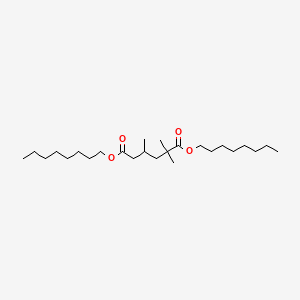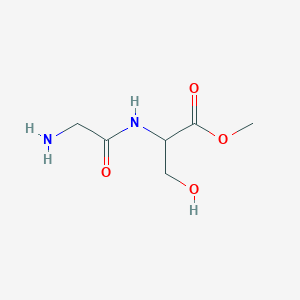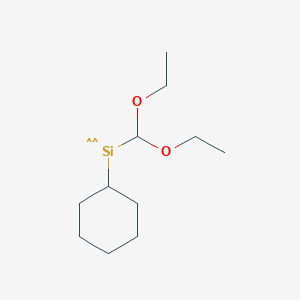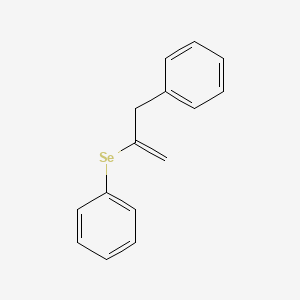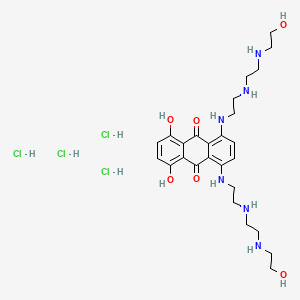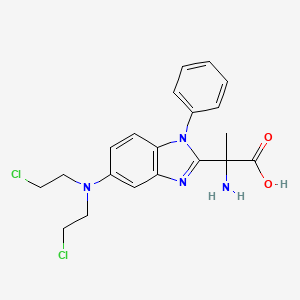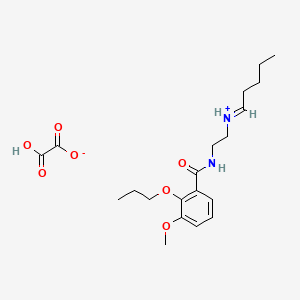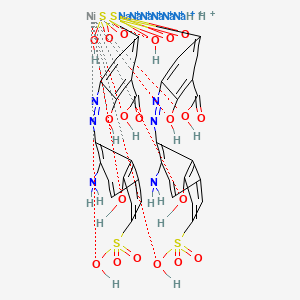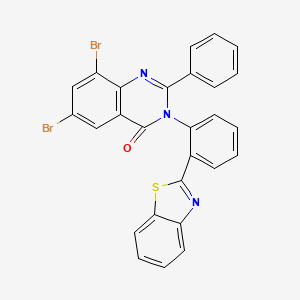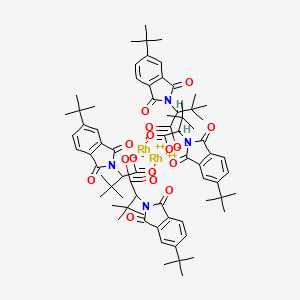
5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile is a chemical compound characterized by its bromine and cyano functional groups It is a derivative of oxazole, a five-membered heterocyclic aromatic organic compound containing both oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile typically involves the reaction of 3,5-dibromoaniline with suitable reagents under controlled conditions. One common method is the cyclization of 3,5-dibromoaniline with cyanohydrin and subsequent oxidation.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves the use of catalysts to facilitate the reaction and purification steps to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines derived from the cyano group.
Substitution: Compounds with different substituents replacing the bromine atoms.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to bind to enzymes or receptors, leading to biological effects. The cyano group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
3,5-Dibromoaniline
1,2-Oxazole derivatives
Cyano-containing heterocycles
Uniqueness: 5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C10H5Br2N3O2 |
|---|---|
分子量 |
358.97 g/mol |
IUPAC名 |
5-(3,5-dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C10H5Br2N3O2/c11-5-1-6(12)3-7(2-5)14-10-8(4-13)9(16)15-17-10/h1-3,14H,(H,15,16) |
InChIキー |
JTQXYXHRSXAIRY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Br)Br)NC2=C(C(=O)NO2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


